

Radotinib stability testing in biological samples

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Compound Focus: Radotinib

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Analytical Method for Radotinib in Human Plasma

This application note summarizes a validated bioanalytical method for quantifying **radotinib** concentrations in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring [1].

Key Method Parameters

Parameter	Specification
Analytical Technique	HPLC-MS/MS with triple quadrupole
Detection Mode	Selected Reaction Monitoring (SRM)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Sample Volume	100 µL of human plasma
Sample Preparation	Liquid-liquid extraction with methyl tert-butyl ether (MTBE)
Internal Standard	Amlodipine
Chromatographic Column	Xbridge C18 (100 × 2.1 mm, 5 µm)

Parameter	Specification
Mobile Phase	Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v/v)
Flow Rate	0.5 mL/min
Retention Time	Radotinib: ~2.5 min; Amlodipine (IS): ~2.0 min [1]

Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Radotinib	531	290
Amlodipine (IS)	409	238

Method Validation and Stability Data

The method was validated according to US FDA and MFDS guidelines, demonstrating reliability for clinical application [1].

Method Performance Characteristics

Validation Parameter	Result
Linearity Range	5 - 3,000 ng/mL
Correlation Coefficient (r)	> 0.998
Lower Limit of Quantification (LLOQ)	5 ng/mL
Accuracy	Within $\pm 15\%$ at all QC levels (within $\pm 20\%$ at LLOQ)

Validation Parameter	Result
Precision (%CV)	Within 15% at all QC levels (within 20% at LLOQ)

Stability of Radotinib in Human Plasma

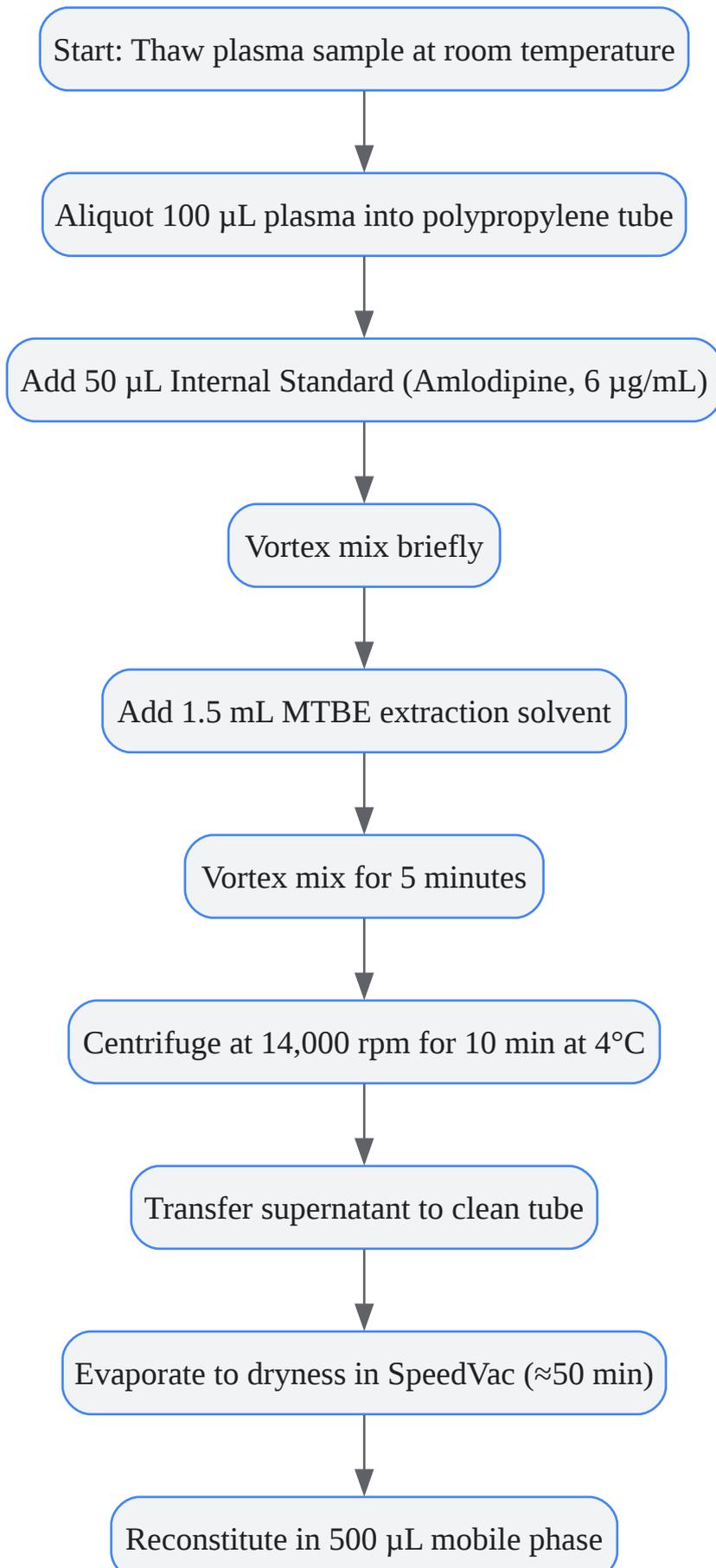
Stability was assessed at low (15 ng/mL) and high (2,400 ng/mL) quality control (QC) concentrations [1].

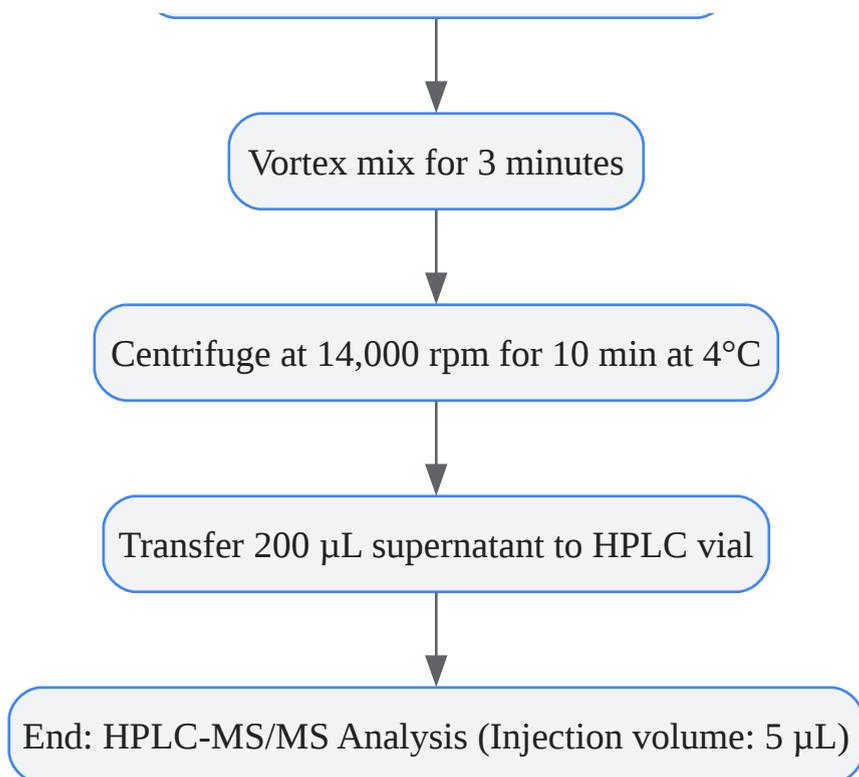
Stability Condition	Duration	Result
Processed Sample Stability	18 hours at 4°C	Stable
Freeze/Thaw Stability	3 cycles	Stable
Short-Term Temperature Stability	20 hours at room temperature	Stable
Long-Term Stability	378 days at -70°C	Stable
Stock Solution Stability	67 days at -20°C	Stable

Detailed Experimental Protocols

Sample Preparation Workflow

The sample preparation procedure is critical for achieving clean extracts and reliable results.

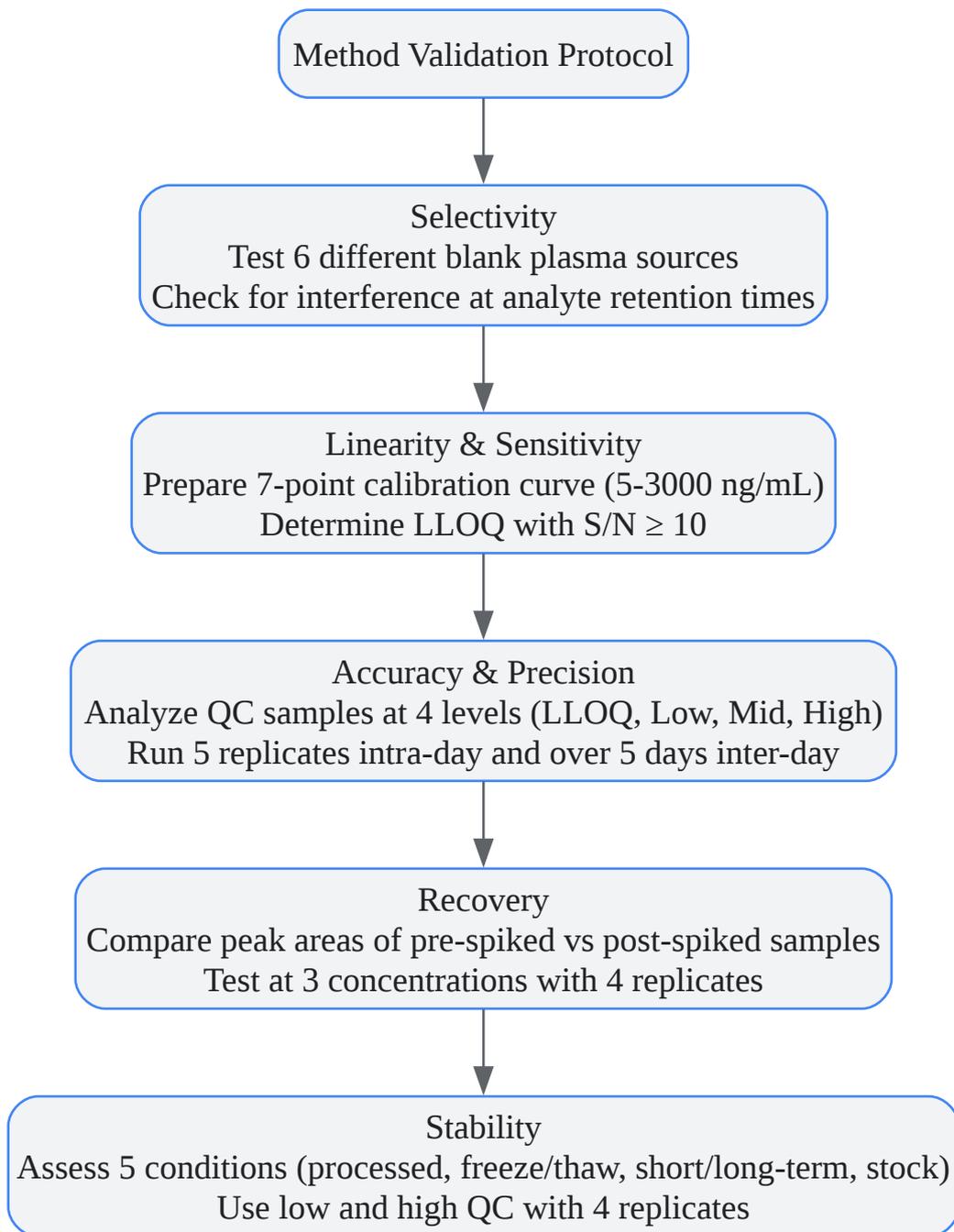




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Method Validation Protocol

The validation scheme ensures the method is robust, precise, and accurate for its intended use.



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Application Notes for Researchers

- **Clinical Relevance:** The validated range (5–3,000 ng/mL) covers expected plasma concentrations from approved dosing regimens (300 mg or 400 mg twice daily) [2] [3].

- **Handling Precautions:** **Radotinib** is light-sensitive; use light-resistant containers during sample processing and storage [1].
- **Extended Utility:** This method's principles can be adapted for **radotinib** analysis in other biological matrices or for investigating its effects in different hematological malignancies [4] [5].

The detailed methodology and validation data provide a robust framework for researchers to implement **radotinib** quantification in biological samples, supporting ongoing clinical and preclinical investigations.

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